molecular formula C35H60N2O4+2 B099182 Pancuronium CAS No. 16974-53-1

Pancuronium

Número de catálogo: B099182
Número CAS: 16974-53-1
Peso molecular: 572.9 g/mol
Clave InChI: GVEAYVLWDAFXET-XGHATYIMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Pancuronium is a bis-quaternary aminosteroid and a competitive nicotinic antagonist that functions as a long-acting, non-depolarizing neuromuscular blocking agent (NMBA) . Its primary research applications involve its use as a skeletal muscle relaxant to facilitate mechanical ventilation and to provide optimal surgical conditions by blocking neuromuscular transmission . The mechanism of action involves competitive inhibition of the postjunctional nicotinic acetylcholine (ACh) receptor at the neuromuscular junction. By preventing ACh from binding, this compound inhibits depolarization of the motor endplate, ultimately leading to skeletal muscle paralysis . Pharmacokinetically, this compound is characterized by a volume of distribution of approximately 0.2-0.28 L/kg and high protein binding (77-91%) . It is primarily eliminated by renal excretion (80-90%), with a smaller hepatic component, resulting in an elimination half-life of 1.5 to 2.7 hours . Researchers should note that this compound possesses significant vagolytic properties due to its blockade of muscarinic receptors, which can lead to tachycardia and increased cardiac output; this distinguishes it from other NMBAs with less cardiovascular effect . The effects of this compound can be reversed by anticholinesterase agents such as neostigmine . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Propiedades

Key on ui mechanism of action

Nondepolarizing neuromuscular blocking agents inhibit neuromuscular transmission by competing with acetylcholine for the cholinergic receptors of the motor end plate, thereby reducing the response of the end plate to acetylcholine. This type of neuromuscular block is usually antagonized by anticholinesterase agents.
LOW CONCN OF PANCURONIUM BROMIDE (5X10-8 G/ML OR LESS), HAD NO PRESYNAPTIC EFFECT ON MURINE PHRENIC NERVE-DIAPHRAGM PREPN. AT HIGH CONCN (5X10-7 G/ML), PANCURONIUM BROMIDE DEPRESSED QUANTAL RELEASE TO 26% OF CONTROL IN CUT-FIBER PREPN & 40% OF CONTROL IN HIGH-MAGNESIUM PREPN. POSTSYNAPTIC EFFECTS REVEALED DEPRESSION TO 16 & 22% OF CONTROL, RESPECTIVELY, AT A CONCN OF 5X10-7 G/ML. PANCURONIUM BROMIDE HAD NO EFFECT ON DIRECTLY ELICITED ACTION POTENTIALS & ELECTRIC MEMBRANE CONSTANTS. THUS, PRESYNAPTIC AS WELL AS POSTSYNAPTIC EFFECTS OF PANCURONIUM BROMIDE IN PARALYTIC DOSES ARE ESSENTIAL IN CONTRIBUTING TO THE TOTAL EFFICACY OF NEUROMUSCULAR DEPRESSION.
THE PHARMACODYNAMICS OF D-TUBOCURARINE (D-TC), PANCURONIUM BROMIDE, METOCURINE, & GALLAMINE WERE STUDIED IN RAT PHRENIC NERVE-HEMIDIAPHRAGM PREPN WITH VASCULAR PERFUSION AT 25, 31, & 37 °C. D-TC, METOCURINE, & GALLAMINE EACH DEMONSTRATED A NEAR 2-FOLD INCREASE IN ED50 AT 25 °C COMPARED WITH 37 °C. NO SUCH RELATIONSHIP WAS APPARENT WITH PANCURONIUM BROMIDE. SLOPES OF THE DOSE-RESPONSE CURVES WERE NOT INFLUENCED BY TEMP;  HOWEVER, THE SLOPES FOR METOCURINE & D-TC WERE LOWER THAN THOSE FOR PANCURONIUM BROMIDE & GALLAMINE. THUS, IN THE RAT, PANCURONIUM BROMIDE RETAINS POTENCY AT HYPOTHERMIA, WHEREAS THE OTHER RELAXANTS DECREASE POTENCY. IN ADDITION, METOCURINE & D-TC EXHIBIT LESS STEEP DOSE-RESPONSE CURVES UNDER THESE EXPTL CONDITIONS.

Número CAS

16974-53-1

Fórmula molecular

C35H60N2O4+2

Peso molecular

572.9 g/mol

Nombre IUPAC

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C35H60N2O4/c1-24(38)40-32-21-26-13-14-27-28(35(26,4)23-31(32)37(6)19-11-8-12-20-37)15-16-34(3)29(27)22-30(33(34)41-25(2)39)36(5)17-9-7-10-18-36/h26-33H,7-23H2,1-6H3/q+2/t26-,27+,28-,29-,30-,31-,32-,33-,34-,35-/m0/s1

Clave InChI

GVEAYVLWDAFXET-XGHATYIMSA-N

SMILES

CC(=O)OC1CC2CCC3C(C2(CC1[N+]4(CCCCC4)C)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCCC6)C)C

SMILES isomérico

CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1[N+]4(CCCCC4)C)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5OC(=O)C)[N+]6(CCCCC6)C)C

SMILES canónico

CC(=O)OC1CC2CCC3C(C2(CC1[N+]4(CCCCC4)C)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCCC6)C)C

Color/Form

Crystals
WHITE POWDER

melting_point

215 °C

Otros números CAS

16974-53-1
15500-66-0

Descripción física

Solid

Pictogramas

Acute Toxic

Vida útil

SENSITIVE TO HEAT
... The manufacturer indicates that the drug is stable for 6 mos at room temperature.

Solubilidad

1 g sol in 30 parts chloroform, 1 part water (20 °C)
SOL IN ALCOHOL
Very soluble in water.
3.08e-06 g/L

Sinónimos

Bromide, Pancuronium
Pancuronium
Pancuronium Bromide
Pancuronium Curamed
Pancuronium Organon
Pavulon

Origen del producto

United States

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Pancuronium is synthesized through a series of chemical reactions involving steroidal precursorsThe reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct formation of the desired product .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors where the reaction conditions are meticulously controlled to maximize yield and purity. The process involves multiple purification steps, including crystallization and chromatography, to remove impurities and obtain pharmaceutical-grade this compound .

Análisis De Reacciones Químicas

Hydrolysis Reactions and Degradation Pathways

Pancuronium bromide is susceptible to hydrolysis under acidic, alkaline, and thermal conditions, leading to the formation of desacetyl metabolites. These reactions are critical for understanding its stability and degradation profile:

Key Degradation Products

Compound NameCAS NumberConditions Leading to Formation
3-desacetylthis compound43021–44–9Acidic (HCl), alkaline (NaOH), heat
17-desacetylthis compound27115–86–2Acidic, alkaline, heat
3,17-didesacetylthis compound43021–46–1Sequential hydrolysis of 3-/17-dPC

Mechanism :

  • Acidic/Basic Hydrolysis : Cleavage of acetyl groups at the 3- or 17-position of the androstane skeleton (Figure 1 in ).

  • Thermal Degradation : Accelerates hydrolysis even in neutral buffers, forming 3-desacetylthis compound (3-dPC) and 17-desacetylthis compound (17-dPC) as intermediates.

Forced Degradation Studies

ConditionDegradation Products Identified
0.1–1 M HCl3-dPC, 17-dPC, 3,17-ddPC
0.01–0.1 M NaOH3-dPC, 17-dPC, 3,17-ddPC
80°C for 96 hrs3-dPC, 17-dPC, 3,17-ddPC
3% H₂O₂No notable degradation

Data from forced degradation experiments reveal that oxidative stress (H₂O₂) and UV exposure do not produce significant degradation products .

Stability in Buffered Solutions

This compound bromide exhibits pH-dependent stability in saline-buffered solutions. A novel HPLC-MS method quantified its degradation kinetics:

Stability-Indicating Parameters

ParameterValue (Validation)
Linearity (R²)0.985 (0.5–2.5 µg/mL range)
Repeatability (RSD)4.68%
Reproducibility (RSD)4.52%
Trueness-1.01%

The study confirmed that this compound bromide remains stable for 24 hours at room temperature but degrades progressively under extreme pH or heat .

Metabolic Pathways

In vivo, this compound undergoes hepatic and renal metabolism, producing pharmacologically active and inactive metabolites:

Major Metabolites

  • 3-Hydroxy metabolite : 25% of injected dose recovered; half the potency of this compound .

  • 17-Hydroxy metabolite : <5% recovery; 50x less potent .

  • 3,17-Dihydroxy metabolite : Trace amounts; negligible activity .

Excretion Profile

RoutePercentage ExcretedComponents
Urine40%Unchanged this compound + metabolites
Bile11%Unchanged this compound + metabolites

Patients with hepatic cirrhosis or biliary obstruction show altered pharmacokinetics, including doubled elimination half-life and reduced plasma clearance .

Analytical Methods for Degradation Analysis

A validated HPLC-MS method identified degradation products using specific ion fragments:

MS Parameters for Detection

CompoundRetention Time (min)Ion (m/z)Fragmentor Voltage (V)
This compound1.40286.2110
3-dPC1.35265.2110
17-dPC1.45265.2110
3,17-ddPC1.15244.2110

This method enabled precise quantification of this compound and its impurities, meeting European Pharmacopoeia criteria .

Comparative Reactivity with Analogues

This compound’s hydrolysis profile contrasts with newer neuromuscular blockers:

  • Cisatracurium : Undergoes Hofmann elimination (pH/temperature-dependent) .

  • CW002 : Inactivated by cysteine adduction, not hydrolysis .

Aplicaciones Científicas De Investigación

Clinical Applications

  • Anesthesia : Pancuronium is primarily used as an adjunct to general anesthesia. Its applications include:
    • Facilitating Intubation : It provides effective muscle relaxation that aids in endotracheal intubation, ensuring airway management during surgery .
    • Skeletal Muscle Relaxation : this compound allows for optimal surgical conditions by relaxing skeletal muscles, which is essential for various surgical procedures .
    • Mechanical Ventilation : In critically ill patients, this compound can improve thoracic compliance and assist in mechanical ventilation by relaxing chest wall and diaphragmatic muscles .
  • Therapeutic Hypothermia : this compound has been utilized in protocols for therapeutic hypothermia following cardiac arrest to prevent shivering, which can complicate temperature management during resuscitation efforts .
  • Acute Respiratory Distress Syndrome (ARDS) : While not extensively studied, there is potential for this compound to decrease inflammatory responses associated with ARDS when used as part of a mechanical ventilation strategy .

Pharmacokinetics

This compound's pharmacokinetic profile includes:

  • Elimination : Primarily renally excreted (80%), with minor contributions from hepatic metabolism (10%) and biliary excretion (10%). This renal clearance necessitates caution in patients with renal impairment .
  • Volume of Distribution : The volume of distribution is nearly equivalent to circulating plasma volume due to its poor lipid solubility, preventing it from crossing the blood-brain barrier .

Veterinary Applications

This compound is also employed in veterinary medicine, particularly for the immobilization of large animals such as crocodiles. Its use allows for safe handling during medical procedures or research activities. The following table summarizes a study on the use of this compound for immobilizing Nile crocodiles:

SexBody Weight (kg)Total Length (cm)Cloacal Temperature (°C)This compound Bromide (mg/kg)Induction Time (min)Recovery Time
M5422019.00.0192050 min
F13027520.50.0152050 min

The above data indicates that this compound effectively immobilizes adult Nile crocodiles while allowing for predictable recovery times when reversed with neostigmine .

Case Studies and Research Findings

Numerous studies have documented the efficacy and safety of this compound in clinical settings:

  • A clinical study demonstrated that this compound could serve as the sole muscle relaxant during major surgeries with predictable recovery profiles .
  • Another investigation highlighted its role in improving outcomes for patients undergoing mechanical ventilation due to respiratory failure, although specific studies on this compound's effects compared to other neuromuscular blockers remain limited .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Pancuronium is part of the aminosteroid class of NMBAs, which includes vecuronium, rocuronium, and pipecuronium. Its pharmacodynamic and pharmacokinetic properties are distinct from benzylisoquinolinium agents (e.g., cisatracurium, atracurium). Below is a detailed comparison:

Vecuronium

  • Structural and Transcriptomic Profile : Despite structural identity (Tanimoto coefficient = 1) with this compound, vecuronium induces divergent transcriptomic responses in human cells, regulating oxidation reduction-related genes versus this compound’s effects on immune and mitochondrial pathways .
  • Receptor Binding : Both drugs competitively inhibit nAChRs but exhibit partial competition when co-administered with (+)-tubocurarine. This compound shows a 9–29-fold preference for the αδ-interface of nAChRs, while vecuronium shares similar site selectivity .
  • Clinical Use : Vecuronium has a shorter duration and faster recovery than this compound, reducing residual neuromuscular blockade risks .

Rocuronium

  • Receptor Specificity : Unlike this compound, rocuronium shows minimal preference for nAChR subunit interfaces, with mutations in both ε- and δ-subunits affecting its potency .
  • Clinical Outcomes : In "fast-track" cardiac surgery, rocuronium’s duration is more predictable than this compound, which is associated with prolonged paralysis and residual block .

Cisatracurium

  • Pharmacodynamics: Cisatracurium, a benzylisoquinolinium compound, has a 4-fold lower potency than this compound but a faster spontaneous recovery (T1% to 5%: ~20 min vs. ~30 min for this compound) .
  • Site Selectivity : Unlike this compound’s αδ-interface preference, cisatracurium favors the α-ε interface by a 3–7-fold margin .

Pipecuronium

  • Potency : Pipecuronium is 20% more potent than this compound in clinical studies .
  • Cardiovascular Effects : Unlike this compound’s tachycardia, pipecuronium causes mild bradycardia and exhibits stable hemodynamics in cardiac patients .

Doxacurium

  • ICU Applications : Doxacurium, administered via continuous infusion, offers predictable neuromuscular blockade with fewer hemodynamic fluctuations compared to this compound .

Pharmacokinetic and Pharmacodynamic Data

Compound Potency (ED95, mg/kg) Onset (min) Duration (min) Recovery Index (min) Hemodynamic Effects
This compound 0.06–0.1 1.5–2.5 60–120 25–35 Tachycardia
Vecuronium 0.04–0.06 1.5–2.0 30–45 15–20 Minimal cardiovascular effects
Cisatracurium 0.12 1.5–2.0 45–60 10–15 Histamine release (rare)
Pipecuronium 0.04–0.05 2.0–3.0 60–90 20–25 Bradycardia
Rocuronium 0.3–0.6 1.0–1.5 30–60 10–15 Minimal cardiovascular effects

Mechanistic and Clinical Considerations

  • Allosteric Inhibition : this compound’s action in zebrafish nAChRs involves allosteric modulation, contrasting with traditional competitive antagonism in mammals .
  • Sodium Channel Effects : this compound immobilizes gating currents in squid axons, akin to N-methyl-strychnine (NMS) and QX-314, suggesting a shared mechanism of intracellular sodium channel blockade .
  • Reversal Agents : Neostigmine effectively reverses this compound, cisatracurium, and vecuronium, while l-cysteine accelerates recovery for newer agents like CW002 .

Clinical Implications

  • Cardiac Surgery : Pipecuronium and rocuronium are preferred over this compound for hemodynamic stability and predictable recovery .
  • ICU Use : this compound’s prolonged action increases residual blockade risks, making cisatracurium or vecuronium safer for long-term paralysis .
  • Controversies : this compound’s role in lethal injection protocols underscores ethical concerns due to its paralytic masking of consciousness during potassium chloride-induced cardiac arrest .

Actividad Biológica

Pancuronium bromide is a long-acting, non-depolarizing neuromuscular blocking agent (NMBA) widely used in anesthesia to facilitate intubation and provide muscle relaxation during surgical procedures. Its mechanism of action, pharmacological effects, and clinical implications are critical for understanding its biological activity.

This compound acts primarily as a competitive antagonist at the neuromuscular junction by binding to nicotinic acetylcholine receptors (nAChRs) on the motor end plate, thereby preventing acetylcholine from eliciting muscle contraction. This blockade results in muscle paralysis without the initial muscle fasciculations seen with depolarizing agents like succinylcholine .

Key Targets

  • Neuronal Acetylcholine Receptor Subunit Alpha-2 : this compound binds to this receptor, inhibiting its activity .
  • Muscarinic Acetylcholine Receptors (M2 and M3) : Although the exact pharmacological actions of this compound on these receptors are not fully understood, it is known to exert some antagonistic effects .

Pharmacokinetics

This compound exhibits a relatively long duration of action due to its pharmacokinetic profile. It is eliminated primarily through renal pathways, with a half-life ranging from 1.5 to 3 hours in healthy individuals. The onset of action typically occurs within 2-4 minutes after intravenous administration .

Pharmacokinetic Parameter Value
Half-Life1.5 - 3 hours
Onset Time2 - 4 minutes
Duration of Action60 - 90 minutes

Cardiovascular Effects

This compound has been shown to increase heart rate in a dose-dependent manner, which can be clinically significant, especially in patients with pre-existing cardiovascular conditions. In studies, it was noted that this compound increased heart rate from a baseline of approximately 103 bpm to about 112 bpm at higher doses .

Group Heart Rate (bpm) Developed Force
Control103.6 (±2.9)78.2 (±7.2)
This compound111.7 (±3.0)*90.4 (±6.0)*
This compound + Propranolol106.4 (±2.5)83.2 (±6.4)

*Significant difference from control (P < 0.05) .

Case Study: Defasciculating Doses

A study investigated the effects of low-dose this compound as a defasciculating agent prior to succinylcholine administration. Results indicated that pre-treatment with this compound significantly prolonged the duration of succinylcholine-induced paralysis, suggesting that its use can enhance the efficacy of succinylcholine without necessitating higher doses .

  • Duration of Action :
    • Succinylcholine alone: Recovery after approximately 12 minutes.
    • Succinylcholine with this compound: Recovery after approximately 15-18 minutes.

This finding emphasizes the importance of dosing strategies in clinical practice to optimize neuromuscular blockade while minimizing side effects.

Safety and Side Effects

This compound is generally well-tolerated; however, it can cause cardiovascular side effects such as tachycardia and hypertension due to its vagolytic properties . Close monitoring is required in patients with cardiovascular comorbidities.

Q & A

Basic Research Questions

Q. What experimental models are used to study pancuronium’s neuromuscular blocking efficacy in conscious vs. anesthetized subjects?

  • Methodology: In conscious volunteers, this compound’s effects are measured via thumb adduction response (e.g., using force-displacement transducers) under controlled neuromuscular stimulation. Anesthetized models involve monitoring tidal volume, arterial blood gases, and indirect muscle stimulation (e.g., adductor pollicis). Dose-response curves are constructed using cumulative dosing or single-bolus methods, with statistical analysis (e.g., log-probit or linear regression) to determine ED50/ED95 .
  • Key Data: In conscious subjects, 40 µg/kg this compound reduced twitch tension by 11.5±2.8%, recovering to 66.9±6.0% after 60 minutes .

Q. How do pharmacokinetic parameters of this compound vary between patients with normal renal function and those with chronic renal failure?

  • Methodology: Plasma concentrations are measured using fluorimetry (accuracy: ±0.02 µg/mL) in two-compartment pharmacokinetic models. Statistical comparisons (e.g., unpaired t-tests) assess clearance rates and central compartment volumes. Urinary excretion is correlated with creatinine clearance via Spearman tests .
  • Key Data: Clearance decreases by ~50% in renal failure patients, with central compartment volume increasing significantly (p<0.01) .

Advanced Research Questions

Q. How does hypothermia during cardiopulmonary bypass (CPB) influence this compound’s plasma concentration and neuromuscular blockade dynamics?

  • Methodology: this compound requirements are monitored during CPB with hypothermia (24–26°C rectal temperature). Plasma and urinary concentrations are sampled every 15 minutes and analyzed via spectrofluorimetry. Variance analysis and Bonferroni t-tests compare periods (pre-CPB, cooling, rewarming) .
  • Key Data: this compound demand remains stable at 10±3% of initial value during hypothermia, but plasma concentrations rise during rewarming (0.20±0.04 µg/mL at 25% recovery) .

Q. What methodological challenges arise when analyzing dose-response curves for this compound, and how do log-probit vs. linear regression approaches compare?

  • Methodology: Cumulative dose-response data are plotted on log-probit scales or arithmetic graphs. The Litchfield-Wilcoxon method determines ED50/ED95, validated against linear regression. Incremental dosing efficiency is tested against single-bolus methods .
  • Key Data: Log-probit analysis better fits extreme responses (85–99% blockade), with no statistical difference in ED50/ED95 between methods (this compound ED95: ~0.06 mg/kg) .

Q. How do contradictory findings on this compound’s impact on postoperative intubation time in cardiac surgery inform study design?

  • Methodology: Conflicting results (e.g., prolonged intubation vs. safe early extubation) require stratified analysis of variables: CPB duration, residual blockade monitoring (train-of-four ratio), and co-administered anesthetics. Retrospective cohort studies with multivariate regression isolate this compound’s role .
  • Key Data: Residual blockade persists up to 8 hours post-CPB, necessitating quantitative monitoring (e.g., acceleromyography) .

Q. What statistical approaches resolve contradictions in this compound’s diaphragmatic effects (e.g., force enhancement vs. central apnea)?

  • Methodology: Direct measurement of diaphragmatic pressure (Pdi) via esophageal balloons and needle thermometers. Multivariate analysis accounts for confounding factors (e.g., aminophylline co-administration, anesthesia depth) .
  • Key Data: this compound increases Pdi in hypoxic conditions but reduces force output in normoxia, highlighting context-dependent effects .

Methodological Considerations for Data Interpretation

Q. How reliable are fluorimetric assays for this compound quantification, and what are their limitations in distinguishing metabolites?

  • Methodology: Fluorimetry (sensitivity: 0.02 µg/mL) measures total this compound + metabolites. Cross-validation with thin-layer chromatography (TLC) or HPLC improves specificity, but TLC’s semiquantitative nature limits precision .
  • Key Data: Fluorimetry overestimates active drug levels by 20–30% due to 3-hydroxy metabolite interference .

Q. What experimental designs minimize bias when studying this compound’s interaction with inhalation anesthetics (e.g., halothane)?

  • Methodology: Controlled alveolar anesthetic concentrations (e.g., via gas chromatography) standardize neuromuscular blockade comparisons. Randomized crossover designs mitigate inter-subject variability .
  • Key Data: Halothane potentiates this compound’s blockade by 30–40%, requiring dose adjustments in balanced anesthesia .

Contradictions and Future Directions

  • Elimination Pathway Discrepancies : While renal excretion accounts for 37–44% of this compound, biliary excretion (11%) and metabolite dynamics require isotope-tracing studies .
  • Muscarinic Receptor Interactions : Structural analogs (e.g., vecuronium) with reduced M2-blocking effects suggest rational redesign opportunities, but this compound’s steroid skeleton remains a template for potency studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pancuronium
Reactant of Route 2
Reactant of Route 2
Pancuronium

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.